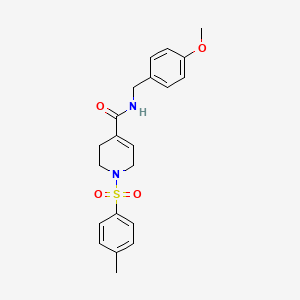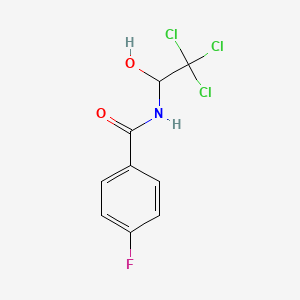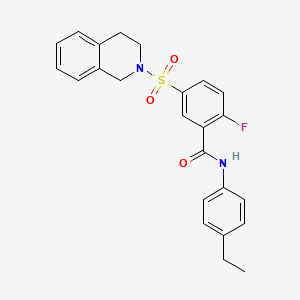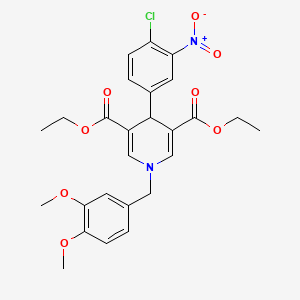
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes:: The synthesis of N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide involves several steps. One common approach includes the following:
Friedel-Crafts Acylation: The propyl group is added in two steps. First, a Friedel-Crafts acylation reaction introduces the tosyl (tosylate) group onto the tetrahydropyridine ring.
Clemmensen Reduction: The carbonyl group is then reduced to the corresponding alcohol using zinc amalgam and hydrochloric acid.
Industrial Production Methods:: Industrial-scale production methods may vary, but the synthetic routes mentioned above provide a foundation for large-scale synthesis.
Análisis De Reacciones Químicas
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the carbonyl group to the alcohol.
Substitution: Tosylate group substitution reactions. Common reagents include N-bromosuccinimide (NBS) for bromination and zinc amalgam for reduction.
Major products formed:
- The reduced form (alcohol) after Clemmensen reduction.
- Various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide finds applications in:
Medicinal Chemistry: It may serve as a building block for designing new pharmaceutical compounds.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways related to its functional groups.
Comparación Con Compuestos Similares
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include other tetrahydropyridines, but this specific structure sets it apart.
Propiedades
Fórmula molecular |
C21H24N2O4S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C21H24N2O4S/c1-16-3-9-20(10-4-16)28(25,26)23-13-11-18(12-14-23)21(24)22-15-17-5-7-19(27-2)8-6-17/h3-11H,12-15H2,1-2H3,(H,22,24) |
Clave InChI |
MAKXURKKTRSVLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)NCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)piperidin-2-yl]ethyl 3-methyl-4-nitrobenzoate](/img/structure/B11212070.png)

![3-amino-N-(4-fluorophenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11212076.png)
![3-amino-4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11212093.png)
![3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea](/img/structure/B11212095.png)
![N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B11212099.png)
![2-(4-ethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B11212105.png)



![3-amino-4-(furan-2-yl)-N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11212126.png)
![3-butyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11212133.png)

![7-(3-Chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212154.png)
